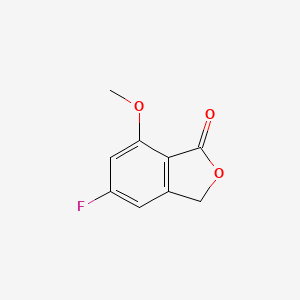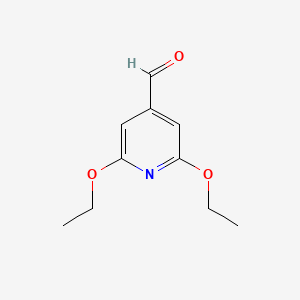
Methyl 5-amino-7-chloro-2,3-dihydrobenzofuran-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-amino-7-chloro-2,3-dihydrobenzofuran-4-carboxylate is a chemical compound with the molecular formula C10H10ClNO3 It belongs to the benzofuran family, which is known for its diverse biological and pharmacological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-7-chloro-2,3-dihydrobenzofuran-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of solvents, catalysts, and controlled temperature and pressure conditions to facilitate the desired chemical transformations.
化学反応の分析
Types of Reactions
Methyl 5-amino-7-chloro-2,3-dihydrobenzofuran-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran derivatives.
科学的研究の応用
Methyl 5-amino-7-chloro-2,3-dihydrobenzofuran-4-carboxylate has several scientific research applications, including:
作用機序
The mechanism of action of Methyl 5-amino-7-chloro-2,3-dihydrobenzofuran-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, benzofuran derivatives have been shown to exhibit antimicrobial activity by interfering with bacterial cell wall synthesis .
類似化合物との比較
Similar Compounds
Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate: Another benzofuran derivative with similar structural features.
Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate: A related compound with an acetamido group instead of an amino group.
Uniqueness
Methyl 5-amino-7-chloro-2,3-dihydrobenzofuran-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group at the 5-position and a chloro group at the 7-position contributes to its potential as a versatile intermediate in chemical synthesis and its promising biological activities.
特性
分子式 |
C10H10ClNO3 |
|---|---|
分子量 |
227.64 g/mol |
IUPAC名 |
methyl 5-amino-7-chloro-2,3-dihydro-1-benzofuran-4-carboxylate |
InChI |
InChI=1S/C10H10ClNO3/c1-14-10(13)8-5-2-3-15-9(5)6(11)4-7(8)12/h4H,2-3,12H2,1H3 |
InChIキー |
ABFPTWLKIHSEIT-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C2CCOC2=C(C=C1N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-[5-(1h-Pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]-isonicotinamide](/img/structure/B13930831.png)

![6-benzyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B13930843.png)
![5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B13930856.png)


![5-(4-Morpholinobenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13930876.png)





![1-[8-(3-Octyl-2-oxiranyl)octanoyl]pyrrolidine](/img/structure/B13930902.png)
![1,3,4-Oxadiazole, 2-[3-[4-(ethylsulfinyl)phenyl]-5-benzofuranyl]-5-methyl-](/img/structure/B13930903.png)
